Cas no 746543-11-3 (2-(3-aminopropyl)sulfanyl-1,3-thiazole)

2-(3-Aminopropyl)sulfanyl-1,3-thiazole is a sulfur-containing heterocyclic compound featuring both a thiazole ring and an aminopropylthio side chain. This structure imparts unique reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of the thiazole moiety contributes to its potential biological activity, while the primary amine group allows for further derivatization, enabling applications in drug discovery and coordination chemistry. Its balanced polarity and stability under various conditions enhance its utility in cross-coupling reactions and as a building block for more complex molecular architectures. This compound is valued for its synthetic flexibility and potential role in bioactive compound development.
2-(3-aminopropyl)sulfanyl-1,3-thiazole structure
746543-11-3 structure
Product name:2-(3-aminopropyl)sulfanyl-1,3-thiazole
CAS No:746543-11-3
MF:C6H10N2S2
MW:174.286998271942
CID:4778278

2-(3-aminopropyl)sulfanyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-aminopropyl)sulfanyl]-1,3-thiazole
    • 3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
    • 3-(Thiazol-2-ylthio)propan-1-amine
    • NE36608
    • Z1267882072
    • 2-(3-aminopropyl)sulfanyl-1,3-thiazole
    • Inchi: 1S/C6H10N2S2/c7-2-1-4-9-6-8-3-5-10-6/h3,5H,1-2,4,7H2
    • InChI Key: XTATWIACDWQSJY-UHFFFAOYSA-N
    • SMILES: S(C1=NC=CS1)CCCN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 89.8
  • Topological Polar Surface Area: 92.4
  • XLogP3: 1.2

2-(3-aminopropyl)sulfanyl-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-76209-0.5g
3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
746543-11-3 90.0%
0.5g
$353.0 2025-02-24
Enamine
EN300-76209-0.25g
3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
746543-11-3 90.0%
0.25g
$188.0 2025-02-24
Enamine
EN300-76209-5.0g
3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
746543-11-3 90.0%
5.0g
$1364.0 2025-02-24
TRC
A637003-25mg
2-[(3-aminopropyl)sulfanyl]-1,3-thiazole
746543-11-3
25mg
$ 70.00 2022-06-07
Enamine
EN300-76209-0.1g
3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
746543-11-3 90.0%
0.1g
$132.0 2025-02-24
Enamine
EN300-76209-10.0g
3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
746543-11-3 90.0%
10.0g
$2024.0 2025-02-24
1PlusChem
1P01AIFR-5g
2-[(3-aminopropyl)sulfanyl]-1,3-thiazole
746543-11-3 90%
5g
$1748.00 2023-12-16
1PlusChem
1P01AIFR-500mg
2-[(3-aminopropyl)sulfanyl]-1,3-thiazole
746543-11-3 90%
500mg
$499.00 2024-04-21
1PlusChem
1P01AIFR-250mg
2-[(3-aminopropyl)sulfanyl]-1,3-thiazole
746543-11-3 90%
250mg
$286.00 2024-04-21
A2B Chem LLC
AV69271-2.5g
3-(Thiazol-2-ylthio)propan-1-amine
746543-11-3 90%
2.5g
$1286.00 2024-04-19

Additional information on 2-(3-aminopropyl)sulfanyl-1,3-thiazole

2-(3-Aminopropyl)sulfanyl-1,3-Thiazole: An Overview of a Promising Compound (CAS No. 746543-11-3)

2-(3-Aminopropyl)sulfanyl-1,3-thiazole (CAS No. 746543-11-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole ring and aminopropyl substituent, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The thiazole ring is a well-known heterocyclic structure that is widely present in many biologically active compounds. It is known for its ability to enhance the stability and bioavailability of molecules, making it an attractive scaffold for drug design. The aminopropyl group, on the other hand, introduces additional functional versatility, allowing for the modulation of the compound's physicochemical properties and biological activity.

Recent studies have highlighted the potential of 2-(3-aminopropyl)sulfanyl-1,3-thiazole in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier, making it a promising candidate for targeting central nervous system (CNS) disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-aminopropyl)sulfanyl-1,3-thiazole derivatives exhibited potent neuroprotective effects in cellular models of Parkinson's disease.

In addition to its neuroprotective properties, 2-(3-aminopropyl)sulfanyl-1,3-thiazole has also shown promise in cancer research. A study conducted by a team at the National Institutes of Health (NIH) found that certain derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The researchers attributed this activity to the compound's ability to disrupt key signaling pathways involved in cell growth and survival.

The pharmacokinetic profile of 2-(3-aminopropyl)sulfanyl-1,3-thiazole is another area of active investigation. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential as a therapeutic agent. For example, a preclinical study published in Pharmaceutical Research reported that 2-(3-aminopropyl)sulfanyl-1,3-thiazole demonstrated good oral bioavailability and a long half-life in animal models.

The synthetic accessibility of 2-(3-aminopropyl)sulfanyl-1,3-thiazole is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, making it relatively easy to produce on a larger scale. This ease of synthesis also facilitates the preparation of various derivatives and analogs, which can be used to optimize the compound's pharmacological profile.

In conclusion, 2-(3-aminopropyl)sulfanyl-1,3-thiazole (CAS No. 746543-11-3) represents a promising lead compound with potential applications in neurodegenerative diseases and cancer therapy. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development. Ongoing research continues to explore its full therapeutic potential and refine its use in clinical settings.

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